Nibentan
Übersicht
Beschreibung
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a diethylamino group, a phenylpentyl chain, and a nitrobenzamide moiety
Wissenschaftliche Forschungsanwendungen
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
Nibentan primarily targets the Potassium channel . Potassium channels play a crucial role in maintaining the electrical activity of cells, particularly in nerve and muscle cells. They are responsible for the repolarization phase of action potentials, which is essential for normal cellular function .
Mode of Action
As a Potassium channel blocker , this compound inhibits the flow of potassium ions through the channel, thereby affecting the repolarization phase of action potentials . This can lead to a prolongation of the action potential duration and refractory period, which can have significant effects on the electrical activity of cells .
Biochemical Pathways
It is known that this compound and its metabolites can be detected in human blood plasma . Three metabolites, hydroxylated, de-ethylated, and de-ethylated-hydroxylated, were found in human blood plasma after a single intravenous administration of this compound . These metabolites may play a role in the drug’s mechanism of action .
Pharmacokinetics
This compound is rapidly distributed among organs and tissues following intravenous administration . An HPLC method with electrospray ionization and ion-trap mass spectral detection has been used to determine this compound metabolites in human blood plasma . De-ethylated this compound was found to be the longest-lived metabolite . The major pharmacokinetic parameters were calculated, providing insights into the drug’s absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The primary result of this compound’s action is its antiarrhythmic effect. It has been shown to be highly effective in arresting acute atrial fibrillation . A basic marker of an electrophysiological effect of this compound on the myocardium is a dynamic change in the QT interval, which may serve as a predictor of sinus rhythm reestablishment .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the cycle length of the f-f interval before this compound infusion has been identified as a strong predictor of cardioversion success in patients with persistent atrial fibrillation . This suggests that the physiological state of the patient can significantly influence the compound’s action, efficacy, and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride typically involves multiple steps. One common approach is the reaction of 4-nitrobenzoic acid with 1-phenylpentan-1-amine to form the corresponding amide. This intermediate is then reacted with diethylamine under appropriate conditions to introduce the diethylamino group. The final product is obtained as a hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The purification process may involve recrystallization or chromatography techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The diethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[5-(dimethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride
- N-[5-(diethylamino)-1-phenylpentyl]-4-aminobenzamide hydrochloride
Uniqueness
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for targeted research and applications.
Eigenschaften
IUPAC Name |
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3.ClH/c1-3-24(4-2)17-9-8-12-21(18-10-6-5-7-11-18)23-22(26)19-13-15-20(16-14-19)25(27)28;/h5-7,10-11,13-16,21H,3-4,8-9,12,17H2,1-2H3,(H,23,26);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCBAYRWJULIDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70933957 | |
Record name | N-[5-(Diethylamino)-1-phenylpentyl]-4-nitrobenzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70933957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157832-56-9, 150491-98-8 | |
Record name | Nibentan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157832569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[5-(Diethylamino)-1-phenylpentyl]-4-nitrobenzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70933957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(5-(DIETHYLAMINO)-1-PHENYLPENTYL)-4-NITROBENZAMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4S59ZCS33 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Nibentan is a Class III antiarrhythmic drug that primarily acts by blocking the delayed rectifier potassium current (IK), prolonging the repolarization phase of the cardiac action potential. [, , ] This prolongation increases the effective refractory period (ERP) of cardiac cells, making them less susceptible to premature excitation and reducing the likelihood of arrhythmias. [, , ]
A: this compound demonstrates a remarkable tissue specificity in its effects on action potential duration (APD). While it prolongs APD in both ventricular and atrial tissues, the effect is more pronounced in atrial tissue. []
A: Research suggests that this compound might also inhibit the muscarinic potassium current (IK,ACh), contributing to its antiarrhythmic effects, particularly in vagally mediated atrial fibrillation. [, ]
A: By prolonging the ERP and reducing the heterogeneity of repolarization, this compound suppresses re-entrant circuits, a common mechanism underlying atrial fibrillation and flutter. [, ] This suppression helps to restore and maintain sinus rhythm. [, , , ]
ANone: The molecular formula of this compound is C22H27N3O3 • HCl, and its molecular weight is 417.92 g/mol.
A: While the provided research articles do not contain detailed spectroscopic data, techniques like LC-ESI/MSD Ion Trap SL and LC-MS/MS have been used to identify this compound and its metabolites. [, ] This suggests that mass spectrometry data would be available for the compound.
A: Researchers have explored the structure-activity relationship of this compound by synthesizing derivatives containing amino acids like L-aspartic acid and glycine. [, ] These modifications aim to reduce toxicity while maintaining antiarrhythmic efficacy. Studies show that these derivatives exhibit comparable or even enhanced antiarrhythmic activity compared to this compound. []
ANone: While the research doesn't explicitly identify specific moieties crucial for activity, the presence of the nitrobenzamide group and the diethylamino side chain likely plays a role in its interaction with potassium channels. Further SAR studies would be needed to confirm the importance of these features.
A: this compound is primarily administered intravenously. [, , , ] The research doesn't specify its bioavailability through this route, but its rapid onset of action suggests efficient systemic distribution. [, , ] Oral administration has not been extensively studied.
A: Research using LC-ESI/MSD Ion Trap SL and LC-MS/MS has identified three primary metabolites of this compound in human plasma: hydroxylated, de-ethylated, and de-ethylated-hydroxylated. [] Of these, the de-ethylated metabolite persists for the longest duration. []
A: Studies show a positive correlation between the duration of this compound administration, the detection of its active metabolites, an increase in plasma magnesium levels, and the prolongation of the QT interval. [] This suggests a direct relationship between this compound exposure and its pharmacodynamic effects.
ANone: this compound's efficacy has been assessed in various experimental models, including:
- Canine model of vagally mediated atrial fibrillation: this compound effectively terminated and prevented the reinduction of atrial fibrillation, demonstrating its efficacy in a clinically relevant model. []
- Rat models of occlusive and reperfusion arrhythmias: this compound and its amino acid derivatives effectively suppressed ventricular arrhythmias, demonstrating their potential in treating ischemia-related rhythm disorders. []
- Cat model of acute myocardial ischemia: this compound exhibited significant antiarrhythmic activity in this model, showcasing its potential in preventing sudden cardiac death. []
A: Yes, this compound has been clinically studied in patients with various supraventricular arrhythmias, including atrial fibrillation, atrial flutter, and supraventricular tachycardia. [, , , , , , ] These studies generally report a high efficacy rate of this compound in converting these arrhythmias to sinus rhythm. [, , , ]
ANone: this compound's safety profile has been evaluated in preclinical and clinical settings.
- Preclinical studies: In mice, the acute toxicity of this compound was significantly reduced when co-administered with Mexidol, emoxypine, or dimephosphon. [] This finding suggests a potential for these agents to improve this compound's safety profile.
- Clinical trials: While generally well-tolerated, this compound has been associated with a risk of proarrhythmic effects, including polymorphic ventricular tachycardia (torsades de pointes). [, , ] Bradycardia has also been reported, particularly after intravenous administration. []
A: Research suggests that higher doses of this compound are associated with an increased risk of proarrhythmic events. [, ] Prolongation of the QT interval, a known risk factor for torsades de pointes, has been observed with this compound administration and is more pronounced at higher doses. [, ] Careful dose adjustment and monitoring are crucial to minimizing the risk of adverse effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.